5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide
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Overview
Description
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.689 g/mol . It is a derivative of nicotinamide, featuring a chloro group at the 5-position and a cyclopropoxy group at the 4-position of the pyridine ring, along with N,N-dimethyl substitution on the amide nitrogen.
Preparation Methods
The synthesis of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves several steps:
Starting Material: The synthesis begins with 5-chloronicotinic acid.
Esterification: The 5-chloronicotinic acid undergoes esterification with methanol to form 5-chloromethyl nicotinate.
Cyclopropoxylation: The ester is then reacted with cyclopropanol in the presence of a base to introduce the cyclopropoxy group.
Aminolysis: Finally, the ester undergoes aminolysis with dimethylamine to yield this compound.
Chemical Reactions Analysis
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can undergo various chemical reactions:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Scientific Research Applications
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.
Pathways: The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
5-Chloro-4-cyclopropoxy-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives:
5-Chloro-4-cyclopropoxy-N-methylnicotinamide: Similar structure but with a single methyl group on the amide nitrogen.
4-Chloro-5-cyclopropoxy-N,N-dimethylnicotinamide: The positions of the chloro and cyclopropoxy groups are swapped.
5-Cyclopropoxy-N,4-dimethylnicotinamide: Lacks the chloro group but has similar substitutions on the amide nitrogen .
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(15)8-5-13-6-9(12)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
BUPPOXMTQJXLKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
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